Heptanal, 2-(phenylmethoxy)-, (R)-
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Overview
Description
Heptanal, 2-(phenylmethoxy)-, ®- is an organic compound with the molecular formula C14H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanal, 2-(phenylmethoxy)-, ®- can be synthesized through several methods. One common approach involves the hydroformylation of 1-hexene, followed by a series of reactions to introduce the phenylmethoxy group. The hydroformylation process typically requires a catalyst, such as rhodium or cobalt, and is conducted under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of Heptanal, 2-(phenylmethoxy)-, ®- often involves large-scale hydroformylation reactors. These reactors are designed to handle the high pressures and temperatures required for the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Heptanal, 2-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Heptanal, 2-(phenylmethoxy)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Heptanal, 2-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects can be attributed to its ability to modulate oxidative stress, induce apoptosis, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
Heptanal: A simpler aldehyde with similar reactivity but lacking the phenylmethoxy group.
2-Heptanone: A ketone with a similar carbon chain length but different functional group.
3-Heptanone: Another ketone isomer with a different position of the carbonyl group.
Uniqueness
Heptanal, 2-(phenylmethoxy)-, ®- is unique due to its chiral nature and the presence of the phenylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
84994-61-6 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2R)-2-phenylmethoxyheptanal |
InChI |
InChI=1S/C14H20O2/c1-2-3-5-10-14(11-15)16-12-13-8-6-4-7-9-13/h4,6-9,11,14H,2-3,5,10,12H2,1H3/t14-/m1/s1 |
InChI Key |
PPTSRTIIAOKIOL-CQSZACIVSA-N |
Isomeric SMILES |
CCCCC[C@H](C=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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